1-Bromo-3-(3-chlorophenoxy)propan-2-one
Description
1-Bromo-3-(3-chlorophenoxy)propan-2-one is a halogenated ketone derivative characterized by a propan-2-one backbone substituted with a bromine atom at the 1-position and a 3-chlorophenoxy group at the 3-position. Its molecular formula is C₉H₈BrClO₂, with a molecular weight of 263.52 g/mol (CAS: 177662-25-8) . This compound is structurally significant due to its α-bromo ketone moiety, which confers reactivity in nucleophilic substitution and elimination reactions. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The 3-chlorophenoxy group enhances lipophilicity, influencing its biological activity and binding affinity in target applications.
Properties
Molecular Formula |
C9H8BrClO2 |
|---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-bromo-3-(3-chlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c10-5-8(12)6-13-9-3-1-2-7(11)4-9/h1-4H,5-6H2 |
InChI Key |
RRWKRKFHRMBONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Differences
- Substituent Position Effects: The 3-chlorophenoxy group in the target compound (meta-substitution) creates steric and electronic effects distinct from its 4-chlorophenoxy analog (para-substitution). Para-substituted derivatives exhibit higher crystallinity and stability, as seen in 1-bromo-3-(4-chlorophenoxy)propan-2-one . Di-halogenated analogs (e.g., 2,4-dichloro or 2,4-difluoro) show increased electrophilicity but reduced stability in basic conditions due to enhanced susceptibility to elimination or polymerization .
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